molecular formula C22H15ClN2O2 B4329083 N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Cat. No. B4329083
M. Wt: 374.8 g/mol
InChI Key: YCILFUVVLIDADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of ATP, the energy currency of cells. By inhibiting the TCA cycle, CPI-613 induces metabolic stress in cancer cells, leading to their death.

Mechanism of Action

N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide targets the TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. This leads to the accumulation of TCA cycle intermediates, which disrupts the mitochondrial membrane potential and induces oxidative stress. Cancer cells, which rely heavily on the TCA cycle for energy production, are particularly vulnerable to this metabolic stress, leading to their death.
Biochemical and physiological effects:
N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cancer cell proliferation and migration, and enhances the immune response against cancer cells. N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has minimal toxicity to normal cells, making it a promising anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is its ability to target a metabolic pathway that is essential for cancer cell survival, making it effective against a wide range of cancer types. However, its mechanism of action is complex and not fully understood, which makes it challenging to optimize its use. Additionally, N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a small molecule that may be subject to rapid degradation and clearance in vivo, which may limit its efficacy.

Future Directions

Future research on N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide should focus on optimizing its use in combination with other anticancer agents, as well as identifying biomarkers that can predict its efficacy in different cancer types. Additionally, further studies are needed to fully understand its mechanism of action and to develop more potent analogs. N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide may also have potential applications in other diseases that involve metabolic dysregulation, such as diabetes and neurodegenerative disorders.

Scientific Research Applications

N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer activity. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, ovarian, and liver cancer. N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has been found to work synergistically with other anticancer agents, such as gemcitabine and cisplatin, to enhance their efficacy.

properties

IUPAC Name

N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-16-9-6-10-17(13-16)24-22(27)21(26)20-19(15-7-2-1-3-8-15)14-18-11-4-5-12-25(18)20/h1-14H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCILFUVVLIDADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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